![molecular formula C5H8N2S2 B3370499 4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine CAS No. 41247-77-2](/img/structure/B3370499.png)
4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy . These techniques can provide information about the arrangement of atoms, bond lengths, and angles within the molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like mass spectrometry, infrared spectroscopy, and UV-Vis spectroscopy can provide information about these properties .Scientific Research Applications
Synthesis and Reactivity
4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine serves as a precursor or intermediate in the synthesis of various thiazole derivatives, which have significant implications in drug discovery and development. For instance, Turov et al. (2014) demonstrated the chlorination of related thiazole compounds to produce sulfonamides, which are efficient electrophilic reagents capable of undergoing nucleophilic substitution reactions, leading to the regioselective synthesis of trisubstituted 1,3-thiazoles (Turov, Vinogradova, & Brovarets, 2014). Additionally, Colella et al. (2018) reported the use of a novel synthon in the preparation of thiazoles, which highlights the versatility of thiazole derivatives in the context of drug discovery, allowing for the introduction of functional groups that can be further transformed, thereby expanding the utility of thiazole-based compounds in chemical synthesis (Colella et al., 2018).
Photophysical Properties
The exploration of photophysical properties in thiazole derivatives, as reported by Murai, Furukawa, & Yamaguchi (2018), showcases the importance of thiazole compounds in material sciences, particularly in the development of fluorescent molecules for sensing applications. The study investigated the effects of sulfur-containing functional groups on the electronic structures of thiazoles, elucidating how these modifications impact the luminescence and absorption properties of the compounds (Murai, Furukawa, & Yamaguchi, 2018).
Antimicrobial Activity
Thiazole derivatives exhibit potential antimicrobial properties, as evidenced by the work of Abdel‐Hafez (2003), who synthesized 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives and assessed their antimicrobial activity. The study highlights the relevance of thiazole compounds in the search for new antimicrobial agents, contributing to the field of medicinal chemistry and pharmacology (Abdel‐Hafez, 2003).
Corrosion Inhibition
Thiazole derivatives, including those related to 4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine, have been studied for their corrosion inhibition properties. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies to evaluate the inhibition performances of thiazole and thiadiazole derivatives against the corrosion of iron, which is pertinent to materials science and engineering (Kaya et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(methylsulfanylmethyl)-1,3-thiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S2/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3,(H2,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLUGANUQSAEDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312891 | |
Record name | 4-(methylsulfanylmethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine | |
CAS RN |
41247-77-2 | |
Record name | NSC263856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(methylsulfanylmethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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